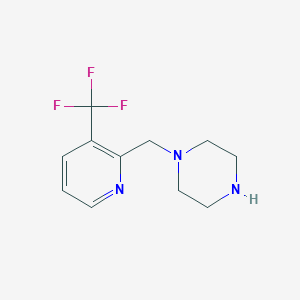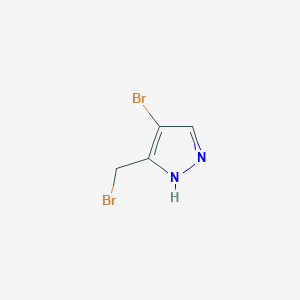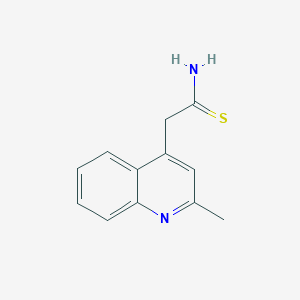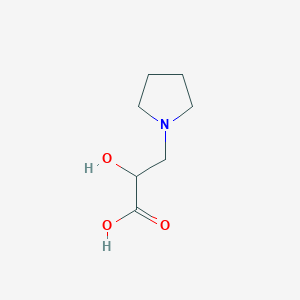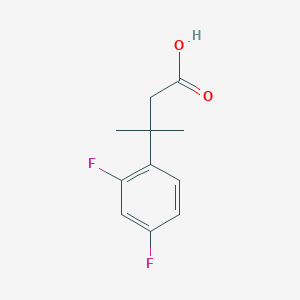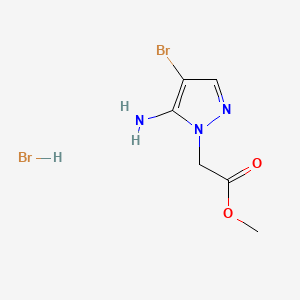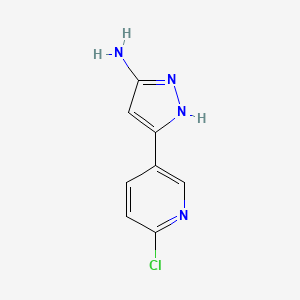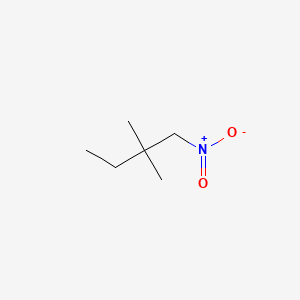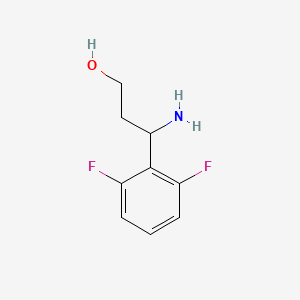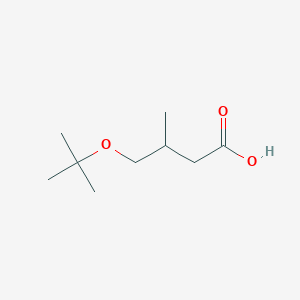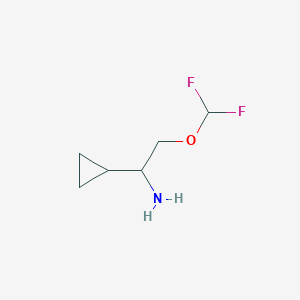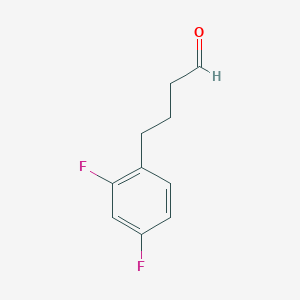
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 2-chloropyridin-4-yl group. This compound belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . Pyrrolidin-2-ones are commonly used as versatile synthons in organic synthesis due to their rich reactivity .
Métodos De Preparación
The synthesis of 4-(2-Chloropyridin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Análisis De Reacciones Químicas
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where nucleophiles can replace the chlorine atom. Common reagents used in these reactions include oxidants, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Chloropyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its biological activity . The compound may exert its effects by binding to enantioselective proteins and influencing their function .
Comparación Con Compuestos Similares
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share the pyrrolidine ring structure but differ in their substitution patterns.
Pyrrolidine-2,5-diones: These derivatives have additional functional groups that influence their reactivity and biological activity.
Prolinol: This compound features a hydroxyl group on the pyrrolidine ring, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
4-(2-chloropyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-8-3-6(1-2-11-8)7-4-9(13)12-5-7/h1-3,7H,4-5H2,(H,12,13) |
Clave InChI |
MZJUHNQSDPQYIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


